5-Bromo-2-fluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-fluoropyridine derivatives has been achieved through various methodologies. For instance, one approach involves the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines, leading to the formation of 2-amino-5-fluoropyridines in significant yields (Pauton et al., 2019). Another route includes the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones starting from 5-bromo-2-fluoropyridine, showcasing its role as a precursor in creating functionalized pyridine derivatives (Sutherland & Gallagher, 2003).
Molecular Structure Analysis
The molecular structure of 5-bromo-2-fluoropyridine is characterized by the presence of bromo and fluoro substituents on the pyridine ring. These halogen atoms significantly influence the electronic and steric properties of the molecule, affecting its reactivity patterns. The structure allows for selective functionalization at different positions on the pyridine ring.
Chemical Reactions and Properties
5-Bromo-2-fluoropyridine undergoes various chemical reactions, such as palladium-catalyzed amination, enabling the chemoselective introduction of amino groups into the pyridine ring. This reactivity pattern is valuable for synthesizing a wide range of pyridine-based compounds with potential biological activities (Stroup et al., 2007).
Scientific Research Applications
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Pharmaceutical Research
- 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5 .
- The bromine and fluorine substituents have different reactivity. Fluorine substituent is in favor of nucleophilic aromatic substitution, while bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling .
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Cancer Immunotherapy
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Virology
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Organic Synthesis
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Semiconductor Research
- 5-Bromo-2-fluoropyridine is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
- A host material of 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole is synthesized from 5-bromo-2-fluoropyridine for OLED applications .
Safety And Hazards
5-Bromo-2-fluoropyridine is classified as a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQKYGWKHTRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382478 | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoropyridine | |
CAS RN |
766-11-0 | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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